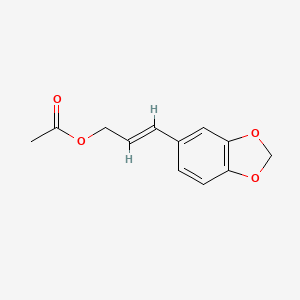

3'-Acetoxyisosafrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42461-91-6 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] acetate |

InChI |

InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2-5,7H,6,8H2,1H3/b3-2+ |

InChI Key |

OILKJWNFGXIFBT-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CC(=O)OCC=CC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies

Synthetic Methodologies for 3'-Acetoxyisosafrole and Related Analogs

The generation of this compound and structurally similar compounds relies on both established and emerging synthetic routes. These methodologies are essential for producing the quantities of material needed for detailed study and for creating a library of analogs to probe structure-activity relationships.

The conventional synthesis of this compound typically involves a multi-step process starting from readily available precursors. A key intermediate in this synthesis is 3'-hydroxyisosafrole (B101305). The synthesis of 3'-hydroxyisosafrole has been achieved from 3,4-(methylenedioxy)cinnamic acid. acs.org This precursor undergoes selective reduction of the carboxylic acid to an alcohol, followed by appropriate functional group manipulations to yield the target 3'-hydroxyisosafrole.

Once 3'-hydroxyisosafrole is obtained, the final step is the acetylation of the hydroxyl group. This is a standard esterification reaction. organic-chemistry.orgyoutube.com Typically, acetic anhydride (B1165640) or acetyl chloride is used as the acetylating agent, often in the presence of a base catalyst such as pyridine (B92270) or a tertiary amine to neutralize the acidic byproduct. mdpi.com The reaction conditions, such as temperature and reaction time, are optimized to ensure high conversion and purity of the final product, this compound. cardiff.ac.uk The purification of the product is commonly achieved through chromatographic techniques like column chromatography.

The versatility of conventional organic synthesis also allows for the preparation of a variety of related analogs by modifying the starting materials or the reagents used in the synthetic sequence. This enables the exploration of how changes in the molecular structure affect the compound's properties.

Chemo-enzymatic and biocatalytic approaches offer greener and more selective alternatives to conventional synthesis. europa.euinchem.org These methods leverage the high specificity of enzymes to perform transformations that might be challenging to achieve with traditional chemical reagents. While a direct chemo-enzymatic synthesis of this compound is not extensively documented, related transformations on the isosafrole scaffold have been explored.

For instance, lipase-mediated reactions are prominent in chemo-enzymatic synthesis. Lipases can be used for esterification and transesterification reactions under mild conditions. psu.edu An enzymatic approach to this compound could involve the use of a lipase (B570770) to catalyze the acetylation of 3'-hydroxyisosafrole using a suitable acyl donor. This would offer a highly selective and environmentally benign route to the target molecule.

Furthermore, biocatalytic oxidation of the propenyl side chain of isosafrole has been investigated. While often aimed at producing compounds like piperonal (B3395001), these studies demonstrate the potential of enzymes to functionalize the side chain, which could be a key step in a chemo-enzymatic route to this compound. europa.eu The integration of a biocatalytic hydroxylation step to form 3'-hydroxyisosafrole, followed by a chemical or enzymatic acetylation, represents a plausible and efficient chemo-enzymatic strategy.

Design and Synthesis of Mechanistic Probes

To understand the mechanism of action and metabolic pathways of this compound, specialized molecular probes are synthesized. These include electrophilic ester analogs to study reactivity and isotopically labeled variants for metabolic tracing.

The synthesis of electrophilic ester analogs of this compound is crucial for investigating its potential as an alkylating agent and its interaction with biological nucleophiles. A well-studied analog in the related safrole series is 1'-acetoxysafrole (B1199789), which is synthesized from 1'-hydroxysafrole (B1215727). nih.govresearchgate.net The synthesis of 1'-acetoxysafrole serves as a model for preparing other electrophilic esters. wikipedia.org

By analogy, to create more reactive probes than this compound, one could replace the acetyl group with more electron-withdrawing ester groups. For example, esters derived from trifluoroacetic acid or other strongly acidic carboxylic acids would be more electrophilic. The synthesis would follow a similar pathway to that of this compound, involving the reaction of 3'-hydroxyisosafrole with the corresponding acyl chloride or anhydride. The reactivity of these analogs can then be studied to understand the electronic effects on the molecule's stability and its ability to form adducts with biomolecules.

Isotopically labeled versions of this compound are indispensable tools for metabolic and mechanistic studies. nih.govrsc.org Labeling with stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), or with radioisotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for the tracking of the molecule and its metabolites in biological systems. europa.euchem-station.com

The synthesis of deuterium-labeled this compound can be achieved by introducing deuterium atoms at specific positions in the molecule. This can be done by using deuterated reagents at various stages of the synthesis. For example, a deuterated reducing agent could be used in the synthesis of the 3'-hydroxyisosafrole precursor to introduce deuterium at the 3'-position. Alternatively, methods for H/D exchange on the aromatic ring or other parts of the molecule can be employed.

Radiosynthesis involves the incorporation of a radionuclide. For instance, [³H]- or [¹⁴C]-labeled this compound can be prepared. Small doses of safrole radiolabeled with ¹⁴C in the allylic side chain have been used to study its absorption and excretion. europa.eu A similar strategy could be applied to this compound, starting with a radiolabeled precursor in the synthetic route. These radiolabeled probes are particularly useful for quantitative analysis of metabolic pathways and for detecting the formation of covalent adducts with DNA and proteins. wikipedia.org

Interactive Data Tables

Table 1: Conventional Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 3,4-(Methylenedioxy)cinnamic acid | Reducing agent (e.g., LiAlH₄) | 3-(3,4-Methylenedioxyphenyl)prop-2-en-1-ol | Reduction of carboxylic acid |

| 2 | 3-(3,4-Methylenedioxyphenyl)prop-2-en-1-ol | Isomerization catalyst | 3'-Hydroxyisosafrole | Formation of the key alcohol intermediate |

| 3 | 3'-Hydroxyisosafrole | Acetic anhydride, Pyridine | This compound | Acetylation of the hydroxyl group |

Table 2: Chemo-Enzymatic Synthesis Concepts

| Step | Substrate | Enzyme/Catalyst | Reaction Type | Potential Product |

| 1 | Isosafrole | Hydroxylase | Biocatalytic Oxidation | 3'-Hydroxyisosafrole |

| 2 | 3'-Hydroxyisosafrole | Lipase | Enzymatic Acetylation | This compound |

| 3 | Isosafrole | Peroxygenase/Lipase | Chemo-enzymatic Epoxidation/Hydrolysis | Isosafrole-2',3'-diol |

Table 3: Synthesis of Mechanistic Probes

| Probe Type | Precursor | Key Reagent(s) | Target Compound | Application |

| Electrophilic Analog | 3'-Hydroxyisosafrole | Trifluoroacetic anhydride | 3'-(Trifluoroacetoxy)isosafrole | Study of electrophilic reactivity |

| Deuterium Labeled | Deuterated precursor or Isosafrole | Deuterated reagents or H/D exchange catalyst | Deuterated this compound | Metabolic tracing (Mass Spectrometry) |

| Radiosynthesized | ¹⁴C-labeled precursor | Standard synthetic reagents | [¹⁴C]-3'-Acetoxyisosafrole | Metabolic tracing (Radioactivity detection) |

Metabolic Transformation Pathways and Bioactivation Mechanisms

Enzymatic Hydroxylation and Proximate Metabolite Formation

The initial and critical step in the bioactivation of safrole and its isomers is the hydroxylation of the allyl side chain. wikipedia.orgwikiwand.com This process is mediated by a superfamily of enzymes known as cytochrome P450.

The cytochrome P450 (CYP) system plays a central role in the metabolism of a vast array of foreign compounds. jumedicine.com In the case of safrole and isosafrole, several CYP isozymes are involved in their metabolic activation. nih.govresearchgate.net Studies have shown that pretreatment of rats with safrole or isosafrole can induce different forms of cytochrome P450, including a form similar to that induced by 3-methylcholanthrene, often referred to as P448 (predominantly CYP1A family). inchem.orgportlandpress.com

Specifically, isosafrole is a potent inducer of CYP1A2. europa.eu Other P450 enzymes implicated in the 1'-hydroxylation of safrole, the precursor to 3'-acetoxyisosafrole, include CYP2A6, CYP2C9, CYP2C19, and CYP2E1 in humans. researchgate.net The interaction with these enzymes is a crucial determinant of the metabolic fate of these compounds. For instance, methylenedioxyphenyl compounds with an intact allyl or methylvinyl group, such as isosafrole, generally show a higher affinity for cytochrome P-450, while those with an oxidized allyl group exhibit higher affinity for cytochrome P-448. nih.gov The induction of these enzymes can lead to an altered metabolic profile and potentially enhanced production of reactive metabolites. portlandpress.comnih.gov

Table 1: Cytochrome P450 Isozymes Involved in Safrole/Isosafrole Metabolism

| Isozyme Family | Specific Enzyme(s) | Role in Metabolism | References |

|---|---|---|---|

| CYP1A | CYP1A2 | Induced by isosafrole. | nih.goveuropa.eu |

| CYP2A | CYP2A6 | Involved in 1'-hydroxylation of safrole. | researchgate.net |

| CYP2B | - | Phenobarbital-inducible forms are complexed by isosafrole metabolites. | nih.gov |

| CYP2C | CYP2C9, CYP2C19 | Involved in 1'-hydroxylation of safrole. | researchgate.net |

| CYP2E | CYP2E1 | Involved in 1'-hydroxylation of safrole. | researchgate.net |

The hydroxylation of the propenyl side chain of isosafrole can occur at the 1' or 3' position. In the case of isosafrole, allylic hydroxylation primarily takes place at the 3'-position, yielding 3'-hydroxyisosafrole (B101305). europa.eu This is in contrast to safrole, where 1'-hydroxylation is the major pathway leading to the formation of the proximate carcinogen, 1'-hydroxysafrole (B1215727). europa.euacs.org While small amounts of 3'-hydroxyisosafrole are formed from isosafrole metabolism in rats, the formation of 1'-hydroxyisosafrole is generally not detected, although it is not entirely excluded at very high doses. europa.eu The stereochemistry of these hydroxylated metabolites is a critical factor in their subsequent bioactivation and toxicological properties.

Generation of Electrophilic Species from Acetate (B1210297) Esters

Following hydroxylation, the resulting alcohol can be further metabolized. In the context of this compound, the focus is on the acetate ester of 3'-hydroxyisosafrole.

Esters, such as this compound, can be cleaved through hydrolysis. thieme-connect.de This cleavage can be catalyzed by esterase enzymes. The stability of the ester bond is influenced by steric and electronic factors. thieme-connect.de The cleavage of the acetate group from this compound is a critical step in the formation of a reactive intermediate. This process can lead to the generation of a carbocation, an electrophilic species capable of reacting with cellular macromolecules. europa.eunih.gov

The cleavage of the acetate ester from this compound can result in the formation of a carbonium ion (carbocation) at the 3'-position of the propenyl side chain. nih.gov These carbocations are highly reactive electrophiles. nih.gov The formation of such reactive species is a key event in the mechanism of toxicity for related compounds like safrole, where the corresponding 1'-sulfoxy or 1'-acetoxy derivatives form a carbocation that can bind to DNA. europa.eunih.gov While this compound itself has shown weak or marginal hepatocarcinogenic effects, the potential for it to generate a reactive carbonium ion is a significant aspect of its metabolic profile. epa.gov The reactivity of these ions allows them to form covalent adducts with nucleophilic sites in cellular macromolecules like DNA and proteins, a process linked to carcinogenesis. psu.edu

Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of xenobiotics or their Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion. jumedicine.comoup.comdrughunter.com

For hydroxylated metabolites of safrole and isosafrole, the primary Phase II reactions are glucuronidation and sulfation. drughunter.comnih.gov 1'-Hydroxysafrole, for instance, can be conjugated with glucuronic acid to form a glucuronide, or with sulfate (B86663) to form a sulfonate ester. acs.orgresearchgate.net While glucuronidation is typically a detoxification pathway, sulfation of 1'-hydroxysafrole leads to the formation of a highly reactive and unstable sulfuric acid ester, which is considered an ultimate carcinogen. europa.eu

Table 2: Common Phase II Conjugation Reactions

| Reaction | Enzyme Family | Endogenous Substrate |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid |

| Sulfation | Sulfotransferases (SULTs) | 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA |

| Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) |

Glucuronidation and Sulfation Mechanisms

Phase II metabolic reactions, such as glucuronidation and sulfation, are crucial detoxification pathways that increase the water solubility of xenobiotics, facilitating their excretion. These reactions typically occur on hydroxyl groups, such as the one present in 3'-hydroxyisosafrole.

Glucuronidation: This process involves the transfer of glucuronic acid from the high-energy donor, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a substrate. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netwikipathways.org However, studies on the metabolism of 3'-hydroxyisosafrole in rats and mice have shown that its glucuronide was not a detectable urinary metabolite. nih.gov This is in stark contrast to its structural isomer, 1'-hydroxysafrole, for which glucuronidation is a major metabolic pathway, with its glucuronide accounting for a significant portion of the administered dose excreted in urine. nih.govnih.gov This fundamental difference highlights a significant divergence in the primary metabolic fates of these two isomers.

Sulfation: Sulfation is another key conjugation pathway where a sulfonate group (SO₃⁻) is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov In vitro experiments using mouse liver cytosols have demonstrated that hepatic SULTs are capable of metabolizing 3'-hydroxyisosafrole. nih.gov When incubated with PAPS, 3'-hydroxyisosafrole formed RNA and protein-bound adducts at levels comparable to those produced by 1'-hydroxysafrole, indicating that the hepatic sulfotransferase activities for both isomers are similar. nih.gov The resulting metabolite, 3'-sulfooxyisosafrole, is a chemically reactive, strong electrophile. nih.gov

Despite the efficient in vitro sulfation, in vivo studies in mice revealed that the levels of hepatic nucleic acid and protein adducts formed after administering 3'-hydroxyisosafrole were only 2-4% and 8-14%, respectively, of those formed from an equivalent dose of 1'-hydroxysafrole. nih.gov Research suggests that the sulfation pathway for 3'-hydroxyisosafrole is outcompeted in vivo by a much more rapid metabolic route: side-chain oxidation, which leads to the formation of 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid. nih.gov

| Metabolic Pathway | Substrate | Key Enzyme Family | Finding | Source(s) |

| Glucuronidation | 3'-Hydroxyisosafrole | UGTs | Glucuronide metabolite was not detected in the urine of rats or mice. | nih.gov |

| Sulfation | 3'-Hydroxyisosafrole | SULTs | Hepatic SULTs demonstrate activity towards the substrate in vitro, similar to 1'-hydroxysafrole. | nih.gov |

| Sulfation | 3'-Hydroxyisosafrole | SULTs | In vivo, this pathway is minor due to rapid diversion of the substrate to side-chain oxidation pathways. | nih.gov |

Glutathione and N-Acetylcysteine Conjugate Formation

Electrophilic metabolites or parent compounds can be detoxified by conjugation with endogenous nucleophiles like glutathione (GSH). This reaction can be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a cysteine conjugate and then to an N-acetylcysteine (NAC) conjugate (mercapturic acid), which is then excreted.

Direct evidence for the reaction of this compound with these nucleophiles is limited; however, studies using the closely related model electrophilic ester, 1'-acetoxysafrole (B1199789), provide significant insight. The non-enzymatic reaction of 1'-acetoxysafrole with glutathione or N-acetylcysteine at a slightly alkaline pH (8.5) successfully synthesized 3'-(glutathion-S-yl)-isosafrole and 3'-(N-acetylcystein-S-yl)-isosafrole, respectively. nih.gov This demonstrates that the acetate ester of a hydroxylated alkenylbenzene is sufficiently electrophilic to react directly with these cellular protectants to form stable conjugates.

However, the in vivo relevance of this pathway as a primary route of metabolism for hydroxylated precursors appears to be limited. Following administration of 1'-hydroxysafrole to rats and mice, only very small amounts of the corresponding glutathione adducts were found in the bile, and no 3'-(N-acetylcystein-S-yl)-isosafrole was detected. nih.gov This suggests that, similar to the sulfation pathway, conjugation with glutathione and subsequent formation of NAC adducts is a minor metabolic fate in vivo compared to other detoxification routes.

| Reactant 1 | Reactant 2 | Condition | Product(s) | Source(s) |

| 1'-Acetoxysafrole (Model Ester) | Glutathione (GSH) | Non-enzymatic, pH 8.5 | 3'-(Glutathion-S-yl)-isosafrole | nih.gov |

| 1'-Acetoxysafrole (Model Ester) | N-Acetylcysteine (NAC) | Non-enzymatic, pH 8.5 | 3'-(N-acetylcystein-S-yl)-isosafrole | nih.gov |

In Vitro Metabolic Interrelationships with Other Alkenylbenzenes

Alkenylbenzenes, such as isosafrole, safrole, estragole (B85927), and methyleugenol, often share common metabolic activation and detoxification pathways. This overlap can lead to metabolic interrelationships, primarily through competition for the active sites of the same metabolizing enzymes. The initial bioactivation of many alkenylbenzenes is catalyzed by cytochrome P450 (P450) enzymes, which hydroxylate the alkenyl side chain. core.ac.uk

In vitro studies and kinetic analyses have identified specific P450 isoforms responsible for the 1'-hydroxylation of various alkenylbenzenes, revealing a basis for competitive metabolic interactions.

P450 2A6 is a key enzyme in the bioactivation of both safrole and estragole . researchgate.net

P450 1A2 is significantly involved in the bioactivation of both estragole and methyleugenol . researchgate.net

Given that isosafrole is an isomer of safrole, it is expected to be a substrate for a similar profile of P450 enzymes. Indeed, in vitro studies have shown that an isosafrole metabolite can form an inhibitory complex with rat hepatic cytochrome P-450, indicating a direct interaction with this enzyme system. europa.eu Therefore, when present simultaneously, isosafrole, safrole, estragole, and methyleugenol would be expected to act as competitive inhibitors of each other's P450-mediated metabolism. researchgate.net

Further in vitro research exploring the combined effects of the proximate carcinogens 1'-hydroxysafrole and 1'-hydroxyestragole (B1218065) in human HepG2 cells found that their combined cytotoxic effects were additive. wur.nl However, the study observed no significant interactions in the formation of their respective DNA adducts, suggesting that at the concentrations tested, there was no significant competition for the subsequent sulfotransferase-mediated activation step in this particular cell model. wur.nl

| Enzyme Family | Key Isoforms | Competing Alkenylbenzene Substrates | Type of Interaction | Source(s) |

| Cytochrome P450 | P450 2A6 | Safrole, Estragole, Isosafrole (inferred) | Competitive Inhibition | researchgate.net |

| Cytochrome P450 | P450 1A2 | Estragole, Methyleugenol | Competitive Inhibition | researchgate.net |

| Cytochrome P450 | Not specified | Isosafrole | Formation of inhibitory complex | europa.eu |

| Sulfotransferase | Not specified | 1'-Hydroxysafrole, 1'-Hydroxyestragole | No significant interaction observed in HepG2 cells | wur.nl |

Molecular Interactions and Adduct Formation Research

Covalent Adduct Formation with Deoxyribonucleic Acids (DNA)

Research has demonstrated that 3'-acetoxyisosafrole reacts with the purine (B94841) bases of DNA, primarily targeting deoxyguanosine and deoxyadenosine (B7792050) residues. These reactions result in the formation of stable, covalent adducts. High-performance liquid chromatography (HPLC) analysis of hepatic DNA from mice treated with related compounds confirmed that the in vivo adducts were derived from an electrophilic ester of 1'-hydroxysafrole (B1215727), consistent with the adducts formed by this compound in vitro. nih.gov

Deoxyguanosine is a primary target for this compound. Multiple sites on the guanine (B1146940) base are susceptible to attack, leading to a variety of adducts.

N2-Substitution: The major adduct identified in numerous studies is formed by the covalent bonding of the isosafrole moiety to the exocyclic N2-amino group of guanine. nih.gov This adduct has been structurally characterized as N2-(trans-isosafrol-3'-yl)deoxyguanosine. nih.govnih.govclemson.edu

C-8 Substitution: A second site of adduction is the C-8 position of the guanine base. This interaction results in the formation of 8-(trans-isosafrol-3'-yl)deoxyguanosine. nih.govacs.org The characterization of this adduct was based on its pKa, analysis of tritium (B154650) loss from labeled deoxyguanosine, and nuclear magnetic resonance (NMR) spectra. nih.govacs.org

N-7 Substitution: The N-7 position of the guanine ring is also a target for adduction. This leads to the formation of 7-(trans-isosafrol-3'-yl)guanine. nih.govacs.org Due to the instability of the glycosidic bond in N-7 substituted purines, this adduct is often detected as the modified base (guanine) rather than the full nucleoside.

While deoxyguanosine adducts are more numerous, this compound also reacts with deoxyadenosine. The primary site of this interaction is the exocyclic N6-amino group. The resulting adduct has been identified and characterized by NMR spectroscopy as N6-(trans-isosafrol-3'-yl)deoxyadenosine. nih.govnih.gov This adduct is a significant product of the reaction between the electrophilic ester and deoxyadenosine. nih.gov

The reaction of this compound with nucleosides is stereochemically complex. The isosafrole moiety contains a chiral center, which leads to the formation of diastereomers when it binds to the chiral deoxyribose of the nucleoside. For instance, adducts such as N2-(safrol-1'-yl)deoxyguanosine have been resolved into pairs of diastereomers. nih.govacs.org The structural confirmation and assignment of these diastereomers have been accomplished through advanced analytical techniques, including nuclear magnetic resonance (NMR) and circular dichroism spectroscopy. nih.govacs.org

In Vitro Adduct Formation Studies with Model Nucleosides

To understand the fundamental chemistry of DNA damage by this compound, researchers have extensively used in vitro systems. These studies typically involve reacting the compound directly with individual model nucleosides, such as deoxyguanosine and deoxyadenosine, or with purified DNA. nih.govnih.govacs.org This approach allows for the synthesis of adducts in quantities sufficient for detailed structural analysis without the complexities of cellular metabolism and repair. nih.gov

While the formation and structure of adducts have been well-documented, detailed reports on the quantitative kinetics (e.g., reaction rates, rate constants) and thermodynamics (e.g., free energy, enthalpy of formation) of the adduct formation between this compound and nucleosides are not extensively covered in the reviewed scientific literature.

The precise chemical structures of the adducts formed in vitro have been determined using a combination of powerful analytical methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique used to separate the various adducts from the reaction mixture, allowing for their isolation and quantification. nih.govacs.org More discriminating HPLC systems have been crucial in resolving closely related adducts and diastereomers. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been indispensable for the definitive structural elucidation of the major adducts. nih.govnih.gov Both the major deoxyguanosine adduct, N2-(trans-isosafrol-3'-yl)deoxyguanosine, and the deoxyadenosine adduct, N6-(trans-isosafrol-3'-yl)deoxyadenosine, have had their structures confirmed by NMR analysis. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been employed to investigate the stereochemistry of the adducts. This technique provides information about the conformation of the chiral molecules and was used to confirm the proposed structures of the different diastereomers formed. nih.govacs.org

Data Tables

Table 1: Identified DNA Adducts of this compound This table summarizes the principal adducts formed from the reaction of this compound with DNA nucleosides.

| Nucleoside Target | Attachment Site | Adduct Name |

| Deoxyguanosine | N2-amino group | N2-(trans-isosafrol-3'-yl)deoxyguanosine |

| Deoxyguanosine | C8 position | 8-(trans-isosafrol-3'-yl)deoxyguanosine |

| Guanine | N7 position | 7-(trans-isosafrol-3'-yl)guanine |

| Deoxyadenosine | N6-amino group | N6-(trans-isosafrol-3'-yl)deoxyadenosine |

Data sourced from references nih.govnih.govclemson.eduacs.org.

Table 2: Analytical Methods for Adduct Characterization This table outlines the key analytical techniques used in the research and characterization of this compound DNA adducts.

| Analytical Technique | Application in Adduct Research |

| High-Performance Liquid Chromatography (HPLC) | Separation, isolation, and quantification of different DNA adducts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and confirmation of adducts. |

| Circular Dichroism (CD) Spectroscopy | Stereochemical analysis and confirmation of diastereomer structures. |

Mechanistic Investigations of Biomolecular Adduction

Research into the molecular mechanisms of this compound and related compounds focuses on how they interact with and covalently bind to essential biological macromolecules, such as DNA and proteins. This process, known as adduct formation, is initiated by the generation of reactive electrophilic intermediates that are susceptible to attack by nucleophilic sites within the cell.

The formation of adducts from safrole derivatives is predicated on the metabolic or chemical generation of an electrophilic intermediate. For instance, esters like 1'-acetoxysafrole (B1199789) are considered model electrophilic and carcinogenic compounds. capes.gov.brresearchgate.net This ester can undergo heterolytic cleavage of the acetate (B1210297) group, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.orgsavemyexams.com This carbocation has positive charge distributed between the 1' and 3' positions of the propenyl side chain.

The reaction generally proceeds via a mechanism with significant SN1 character. libretexts.orgsavemyexams.comsolubilityofthings.com This type of mechanism involves two primary stages:

Formation of the Carbocation : The leaving group (e.g., acetate) departs, resulting in a planar, electron-deficient carbocation intermediate. libretexts.orgsolubilityofthings.comksu.edu.sa The stability of this intermediate is key to the reaction's progression. libretexts.org

Nucleophilic Attack : Cellular nucleophiles, which are electron-rich species, attack the electrophilic carbon of the carbocation. libretexts.orgsolubilityofthings.com Due to the planar geometry of the carbocation, the nucleophile can attack from either side of the plane. libretexts.orgksu.edu.sa

In the case of the safrole-derived carbocation, nucleophilic attack can occur at either the 1' or the 3' position. Attack at the 3' position by nucleophilic sites on DNA bases, such as the exocyclic amino group (N2) of guanine, the C-8 position of guanine, or the N6-amino group of adenine, leads to the formation of stable covalent adducts. capes.gov.brresearchgate.netscinews.uz For example, the reaction of 1'-acetoxysafrole with deoxyguanosine has been shown to yield several adducts, including N2-(trans-isosafrol-3'-yl)deoxyguanosine, 8-(trans-isosafrol-3'-yl)deoxyguanosine, and 7-(trans-isosafrol-3'-yl)guanine. capes.gov.brresearchgate.netscinews.uz The formation of these "isosafrol-3'-yl" products specifically points to a nucleophilic attack at the 3' carbon of the intermediate. capes.gov.brscinews.uz

The covalent modification of biomolecules by reactive electrophiles does not always require enzymatic catalysis. nih.govmdpi.com Many of these reactions can occur spontaneously within the cell, driven by the inherent reactivity of the electrophile and the nucleophilicity of the biological target. nih.govmdpi.com This is known as non-enzymatic covalent modification (NECM). nih.gov

In the context of safrole derivatives, model electrophilic esters like 1'-acetoxysafrole have been demonstrated to react non-enzymatically with biological nucleophiles. nih.gov For example, conjugates of glutathione (B108866) and N-acetylcysteine can be synthesized through the non-enzymatic reaction of 1'-acetoxysafrole with these molecules at a slightly alkaline pH of 8.5. nih.gov Similarly, the reaction of 1'-oxosafrole, another electrophilic metabolite, with glutathione and N-acetylcysteine occurs non-enzymatically at pH 8. nih.gov

The formation of DNA adducts by 1'-acetoxysafrole in vitro also proceeds without the need for enzymes. capes.gov.brresearchgate.net Studies have characterized the adducts formed from the direct reaction of 1'-acetoxysafrole with deoxyguanosine. capes.gov.brresearchgate.netscinews.uz These in vitro experiments, which mimic the in vivo situation, confirm that the electrophilic ester is sufficiently reactive to form covalent bonds with the nucleophilic centers in DNA spontaneously. capes.gov.brscinews.uz The types and proportions of adducts formed in these non-enzymatic reactions are analogous to those found in the hepatic DNA of mice treated with 1'-hydroxysafrole or 1'-acetoxysafrole, underscoring the significance of non-enzymatic pathways in the bioactivation and adduction process. capes.gov.brresearchgate.net

Data Tables

The following table summarizes the levels of various DNA adducts identified in the liver of mice following the administration of 1'-hydroxysafrole or 1'-acetoxysafrole. The data highlights the in vivo formation of adducts resulting from nucleophilic attack on the safrole backbone.

| Adduct Name | Adduct Structure | Average Level (pmol/mg DNA) in Mice Treated with 1'-hydroxysafrole capes.gov.br | Notes |

|---|---|---|---|

| Adduct S-II | N²-(trans-isosafrol-3'-yl)deoxyguanosine | 24.4 | The major adduct formed. |

| Adduct S-Ib | N²-(safrol-1'-yl)deoxyguanosine (diastereomer) | 7.0 | Adduct formed via attack at the 1' position. |

| Adduct S-VI | 7-(trans-isosafrol-3'-yl)guanine | 3.6 | A guanine adduct formed at the N-7 position. |

| Adduct S-Ia | N²-(safrol-1'-yl)deoxyguanosine (diastereomer) | 3.5 | Adduct formed via attack at the 1' position. |

| Adduct S-IV | N⁶-(trans-isosafrol-3'-yl)deoxyadenosine | 2.9 | The primary deoxyadenosine adduct identified. |

| Adduct S-V | 8-(trans-isosafrol-3'-yl)deoxyguanosine | 1.2 | A guanine adduct formed at the C-8 position. |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 3'-acetoxyisosafrole from complex mixtures, enabling its identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound. scielo.brjournaljpri.com Method development involves a systematic optimization of various parameters to achieve the desired separation.

Method Development: The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase composition, flow rate, and detector wavelength. scielo.brjchr.org A common approach involves using a C18 column, which provides a non-polar stationary phase suitable for retaining and separating moderately non-polar compounds. journaljpri.comjchr.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. journaljpri.comjchr.org The ratio of these components is adjusted to control the retention time and resolution of the analyte peak. scielo.br For instance, a mobile phase of acetonitrile and water in an 80:20 (v/v) ratio has been found to provide a symmetrical peak for similar acetoxy compounds. scielo.br The flow rate is another critical parameter, with typical rates around 0.5 to 1.0 mL/min being used to ensure efficient separation. jchr.orgscholarsresearchlibrary.com Detection is often performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. scielo.brjchr.org

Application: HPLC methods are instrumental in quantifying the parent compound and its metabolites in various biological matrices. researchgate.netnycu.edu.tw For example, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been successfully used for the comprehensive analysis of DNA adducts formed from related compounds. researchgate.netresearchgate.net This highlights the ability of HPLC to separate complex mixtures prior to mass spectrometric analysis, allowing for the sensitive detection and characterization of metabolites. The validation of these methods according to established guidelines ensures their accuracy, precision, and reliability for quantitative analysis. journaljpri.comjchr.org

Table 1: Typical HPLC Parameters for Analysis of Acetoxy Compounds

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Provides a non-polar stationary phase for effective separation of moderately non-polar analytes. journaljpri.comjchr.org |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) | The organic modifier (acetonitrile) and aqueous component allow for precise control over analyte retention and elution. scielo.brjchr.org |

| Flow Rate | 0.8 - 1.0 mL/min | Optimizes separation efficiency and analysis time. jchr.org |

| Detection | UV at specific wavelength (e.g., 260 nm) | Provides sensitive and selective detection of the analyte based on its UV absorbance properties. jchr.org |

| Injection Volume | 10 - 20 µL | A small, precise volume is injected to prevent column overloading and ensure sharp peaks. jchr.orgscholarsresearchlibrary.com |

| Column Temperature | Ambient or controlled (e.g., 40°C) | Maintains consistent retention times and peak shapes. jchr.org |

Gas Chromatography (GC) for Volatile Metabolites and Impurities

Gas chromatography is the preferred method for the analysis of volatile and semi-volatile compounds. libretexts.orgyoutube.com It is particularly useful for identifying volatile metabolites and process-related impurities that may be present alongside this compound. medistri.swissamazonaws.com

Technique Overview: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. innovatechlabs.com An inert carrier gas, the mobile phase, carries the vaporized components through the column. libretexts.org Separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile phase, which is influenced by their volatility and affinity for the stationary phase. youtube.com More volatile compounds with less interaction with the stationary phase travel faster through the column and elute first. youtube.com

Application in Impurity and Metabolite Profiling: GC, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying trace-level impurities. medistri.swissresearchgate.net The technique can separate complex mixtures into individual components, which are then identified by their unique mass spectra. medistri.swiss This is crucial for quality control and for understanding the metabolic pathways of the parent compound. For instance, GC-MS has been widely used to profile volatile organic compounds (VOCs) produced during metabolic processes in various biological systems. nih.govnih.gov The analysis of these volatile metabolites can provide insights into the biotransformation of this compound. The process typically involves trapping the volatile compounds from the headspace of a sample, followed by thermal desorption into the GC-MS system for separation and identification. amazonaws.com

Table 2: Typical GC System Configuration for Volatile Analysis

| Component | Specification | Purpose |

|---|---|---|

| Injector | Split/Splitless | Allows for analysis of both high and low concentration samples. gcms.cz |

| Column | Capillary Column (e.g., 30m x 0.25mm ID) | Provides high resolution separation of complex mixtures. youtube.com |

| Stationary Phase | e.g., Polysiloxane-based | Selected based on the polarity of the analytes to be separated. dss.go.th |

| Carrier Gas | Helium or Nitrogen | Inert gas that carries the sample through the column. libretexts.org |

| Oven Program | Temperature programming (e.g., 50°C to 250°C) | Allows for the separation of compounds with a wide range of boiling points. libretexts.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information for identification. youtube.commedistri.swiss |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used for the identification, quantification, and structural elucidation of this compound and its derivatives. ijpras.comcriver.com

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

The choice of ionization technique is critical and depends on the properties of the analyte.

Electron Ionization (EI): EI is a hard ionization technique commonly used in conjunction with GC. shimadzu.eu In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•). shimadzu.eulibretexts.org This molecular ion is often energetically unstable and undergoes extensive fragmentation, producing a characteristic pattern of fragment ions. shimadzu.eulibretexts.org This fragmentation pattern serves as a molecular fingerprint, which can be compared to spectral libraries for compound identification. shimadzu.eu While EI provides valuable structural information, the molecular ion may be weak or absent for some compounds. shimadzu.eu

Electrospray Ionization (ESI): ESI is a soft ionization technique, ideal for analyzing less volatile and thermally labile molecules, and is typically coupled with HPLC. nih.gov It involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of ions into the gas phase. nih.gov ESI typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+), with minimal fragmentation. nih.govwikipedia.org This makes it highly suitable for determining the molecular weight of the parent compound and its non-volatile metabolites. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites and Adducts

Tandem mass spectrometry, or MS/MS, is a powerful technique for elucidating the structure of unknown compounds, including metabolites and adducts. nih.gov It involves multiple stages of mass analysis. nih.gov

Principle and Application: In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule of a metabolite) is selected in the first mass analyzer. nih.gov This selected ion is then directed into a collision cell, where it collides with an inert gas, causing it to fragment. This process is known as collision-induced dissociation (CID). ijpras.com The resulting product ions are then analyzed in a second mass analyzer, generating a product ion spectrum. nih.gov

This fragmentation pattern provides detailed structural information about the precursor ion. ijpras.com By analyzing the mass differences between the precursor and product ions, the structure of the metabolite or the site of adduction can be inferred. nih.govnih.gov For example, HPLC-ESI-MS/MS has been used to identify and characterize DNA adducts by analyzing the specific fragmentation patterns of the modified nucleosides. researchgate.netresearchgate.net This technique is essential for understanding the biotransformation pathways and reactive intermediates of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.cominnovareacademics.in This capability is crucial for determining the elemental composition of an unknown compound.

Principle and Utility: HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between ions with very similar nominal masses. ijpras.cominnovareacademics.in For example, molecules with the same integer mass but different elemental formulas (isobars) can be differentiated based on their exact mass. bioanalysis-zone.com

Applications in Metabolite Identification: The high mass accuracy of HRMS allows for the confident determination of the elemental formula of a metabolite from its measured m/z value. ijpras.comcriver.com This information, combined with fragmentation data from MS/MS experiments, significantly narrows down the possibilities for the metabolite's structure. criver.com HRMS is particularly valuable in metabolite profiling studies where numerous unknown compounds are detected. ijpras.com By providing the exact mass, HRMS facilitates the identification of potential metabolites by searching databases with the calculated elemental compositions. ijpras.cominnovareacademics.in This makes it a powerful tool for comprehensive metabolite mapping and the elucidation of complex biotransformation pathways.

Table 3: Comparison of Mass Spectrometry Techniques

| Technique | Ionization | Fragmentation | Key Application |

|---|---|---|---|

| GC-EI-MS | Hard (Electron Ionization) | Extensive | Identification of volatile compounds and impurities via library matching. medistri.swissshimadzu.eu |

| LC-ESI-MS | Soft (Electrospray Ionization) | Minimal | Determination of molecular weight of non-volatile and thermally labile compounds. nih.gov |

| MS/MS | Soft or Hard | Controlled (CID) | Structural elucidation of metabolites and adducts by analyzing fragmentation patterns. nih.govijpras.com |

| HRMS | Soft or Hard | Variable | Determination of elemental composition through highly accurate mass measurements. bioanalysis-zone.cominnovareacademics.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of this compound, offering detailed insight into the proton and carbon environments within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary evidence for the compound's structure by identifying the number and types of hydrogen and carbon atoms. libretexts.orglibretexts.org

The ¹H NMR spectrum confirms the presence of all constituent protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. compoundchem.com For this compound, the spectrum would exhibit distinct signals for the aromatic, methylenedioxy, vinylic, methine, and acetate (B1210297) methyl protons.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Acetate (CH₃) | ~2.1 | Singlet | 3H |

| Methylenedioxy (O-CH₂-O) | ~5.9 | Singlet | 2H |

| Vinylic (Ar-CH=CH) | ~6.1 - 6.6 | Multiplet | 2H |

| Aromatic (Ar-H) | ~6.7 - 6.9 | Multiplet | 3H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. mdpi.comhmdb.ca The spectrum for this compound would show distinct peaks for each carbon, including the characteristic downfield signal for the carbonyl carbon of the acetate group. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetate (CH₃) | ~21 |

| Methine (CH-OAc) | ~75 |

| Methylenedioxy (O-CH₂-O) | ~101 |

| Aromatic & Vinylic (C=C) | ~105 - 148 |

While 1D NMR suggests the core components, two-dimensional (2D) NMR experiments are essential to definitively establish the connectivity between these components. creative-biostructure.comjgmaas.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. cam.ac.uk For this compound, a COSY spectrum would show a critical correlation between the vinylic protons and the methine proton at the 3'-position, confirming the C1'=C2'-C3' fragment.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.orgcolumbia.edu An HSQC spectrum provides unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum. For example, it would link the singlet at ~2.1 ppm in the ¹H spectrum to the carbon signal at ~21 ppm in the ¹³C spectrum, confirming the acetate methyl group.

A correlation from the acetate methyl protons (~2.1 ppm) to the carbonyl carbon (~170 ppm), confirming the acetate functional group.

A correlation from the methine proton (H-3') to the carbonyl carbon, definitively placing the acetoxy group at the 3'-position.

Correlations from the vinylic protons (H-1' and H-2') to the aromatic carbons, linking the propenyl side chain to the methylenedioxyphenyl ring.

Other Spectroscopic Methods

This compound possesses a chiral center at the 3'-position, meaning it can exist as two enantiomers (R and S). Circular Dichroism (CD) spectroscopy is an essential technique for investigating and assigning the stereochemistry of such chiral molecules. ramauniversity.ac.in CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. sickkids.ca Research on adducts formed from 1'-acetoxysafrole (B1199789) (an alternative name for 3'-acetoxysafrole) has utilized CD spectroscopy to confirm the structures of the resulting diastereomers, highlighting the technique's utility in assigning absolute configuration in this class of compounds. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. libretexts.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| >3000 | C-H Stretch | Aromatic & Vinylic | Medium |

| <3000 | C-H Stretch | Aliphatic (Methyl) | Medium |

| ~1740 | C=O Stretch | Ester | Strong |

| ~1650 | C=C Stretch | Vinylic | Medium |

| ~1600, ~1485 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1220 | C-O Stretch | Ester | Strong |

The most prominent peaks would be the strong carbonyl (C=O) stretch of the ester and the strong C-O stretch, which are diagnostic for the acetoxy group. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily providing information about conjugated systems. elte.hu The chromophore in this compound consists of the methylenedioxyphenyl ring in conjugation with the propenyl double bond. This extended π-system allows for π → π* electronic transitions upon absorption of UV light, resulting in a characteristic absorption maximum (λmax) in the ultraviolet region. matanginicollege.ac.inlibretexts.org

While UV-Vis spectroscopy is less powerful for detailed structural elucidation compared to NMR, it is an invaluable tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. elte.hu This relationship allows for the precise determination of the concentration of this compound in solution and can be used to monitor the progress of chemical reactions, such as its formation or consumption over time. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. This information is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rsc.orgmdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. mdpi.com For a molecule like 3'-acetoxyisosafrole, DFT calculations can determine its optimized geometry, vibrational frequencies, and electronic properties in both its ground state (lowest energy state) and excited states.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive. Studies on related phenylpropanoids and their derivatives have utilized DFT to explore their antioxidant mechanisms and reactivity. nih.govfrontiersin.org For this compound, DFT could be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT This table presents a hypothetical example of data that would be generated from a DFT analysis to illustrate the typical parameters evaluated.

| Property | Calculated Value (Example) | Significance |

| Total Energy | -879.5 Hartree | A measure of the molecule's overall stability at 0 K. |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available orbital for an incoming electron; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity; a larger gap implies higher stability. |

| Dipole Moment | 2.8 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

For this compound, ab initio calculations could be used to obtain highly accurate predictions of its geometry, thermochemical properties (like enthalpy of formation), and reaction energies. While DFT is often sufficient for larger molecules, ab initio methods are the gold standard for benchmarking and for systems where electron correlation effects are particularly complex. They are essential for achieving what is known as "chemical accuracy" (typically within 1 kcal/mol of experimental values), which is crucial for precise reaction pathway modeling.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules like solvents or enzymes. mdpi.com

This compound is a flexible molecule due to several rotatable single bonds, particularly in the propenyl and acetoxy side chains. These rotations give rise to different three-dimensional arrangements called conformers or rotamers, each with a distinct energy level. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. mdpi.com

A typical conformational analysis would involve simulating the molecule in a solvent (e.g., water or a nonpolar solvent) to observe its dynamic behavior. rsc.org The simulation trajectory reveals which conformations are most frequently adopted, providing insight into the molecule's predominant shape under specific conditions. This information is vital, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor or enzyme active site. Studies on similar substituted aromatic compounds have successfully used these methods to link conformational preferences to molecular properties. mdpi.com

Table 2: Example of Conformational Analysis Results for this compound This table provides a hypothetical representation of results from a conformational analysis, showing the relative stability of different shapes the molecule can adopt.

| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 178° (trans) | 0.00 | 65% |

| 2 | -65° (gauche) | 1.25 | 20% |

| 3 | 68° (gauche) | 1.30 | 15% |

The metabolic fate of a compound like this compound is determined by its interactions with metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govnih.gov MD simulations are instrumental in studying these ligand-enzyme interactions. The process typically begins with molecular docking, where the molecule is computationally placed into the active site of an enzyme to predict its preferred binding orientation.

Following docking, an MD simulation of the entire enzyme-ligand complex is performed. wur.nl This simulation, often lasting hundreds of nanoseconds, reveals the stability of the binding pose and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor the ligand in the active site. nih.gov Such simulations can predict whether the molecule is positioned correctly for a metabolic reaction to occur. For instance, in studies of the parent compound safrole, MD simulations have been used to investigate its interaction with various CYP enzymes to explain species-specific differences in its metabolism and bioactivation. nih.govnih.gov These simulations measure critical distances, such as that between a specific carbon atom on the ligand and the heme iron of the CYP enzyme, to predict the likelihood of a hydroxylation reaction. nih.gov

Reaction Pathway Modeling and Prediction

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This involves identifying all intermediates and, crucially, the transition states—the highest energy points along the reaction coordinate that connect reactants to products.

This modeling provides a theoretical basis for predicting the most likely metabolic pathways. By comparing the activation energies of several potential reactions, scientists can predict which pathway is kinetically favored. This approach has been applied to various phenylpropanoids to understand their biosynthesis and degradation. frontiersin.orgwikipedia.org Such predictions are invaluable for understanding a compound's biological activity, persistence, and potential toxicity.

In Silico Prediction of Biomolecular Adduct Formation Pathways

Following metabolic activation, reactive intermediates of safrole can form covalent adducts with biological macromolecules, such as DNA, which is a key event in chemical carcinogenesis. nih.govwur.nl Computational methods, particularly molecular dynamics (MD) simulations, have been used to predict and analyze the formation and structural consequences of these adducts.

The ultimate carcinogenic metabolite of safrole is believed to be 1'-sulfoxysafrole, which is highly electrophilic and can react with nucleophilic sites in DNA. This can lead to the formation of DNA adducts, such as N2-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N2-dG). nih.govwur.nl

MD simulations have been employed to investigate the structural impact of the S-3'-N2-dG adduct on the DNA double helix. nih.govwur.nlresearchgate.net These simulations revealed that the formation of this adduct causes only minor distortions in the DNA structure. nih.govwur.nlresearchgate.net This subtle structural change is significant because it may allow the adduct to evade detection by the nucleotide excision repair (NER) machinery, which is responsible for removing bulky DNA lesions. nih.govwur.nlresearchgate.net The inefficient repair of these adducts can lead to their persistence and accumulation, increasing the likelihood of mutations during DNA replication. nih.govwur.nl

The following table presents a summary of the structural parameters of a DNA duplex with and without the S-3'-N2-dG adduct, as determined by MD simulations.

| Structural Parameter | Unmodified DNA | S-3'-N2-dG Adducted DNA | Interpretation |

|---|---|---|---|

| Helical Bend | Minor | Slight increase | Minimal distortion |

| Base Pair Opening | Low | Slight increase at adduct site | Minimal disruption of base pairing |

| Groove Width | Normal | Minor local changes | Overall helical structure maintained |

Machine Learning and Cheminformatics Applications

Machine learning and cheminformatics are increasingly being applied in toxicology to develop predictive models for chemical reactivity, toxicity, and to analyze large chemical databases for structural analogs with similar properties.

Predictive Models for Chemical Reactivity and Selectivity

Machine learning algorithms can be trained on datasets of compounds with known biological activities to develop predictive models for new or untested chemicals. nih.govcam.ac.ukazolifesciences.comjocpr.com In the context of safrole and related alkenylbenzenes, machine learning has been used to predict their hepatocarcinogenic potential. nih.gov

One study developed an ensemble of support vector machine (SVM) classification models based on gene expression data from rat livers exposed to a variety of hepatocarcinogens and non-hepatocarcinogens. nih.gov These models were then used to predict the carcinogenicity of a series of alkenylbenzenes, including safrole and isosafrole. nih.gov The models successfully differentiated between known hepatocarcinogenic and non-hepatocarcinogenic alkenylbenzenes. nih.gov

The models predicted that both safrole and isosafrole would be weakly hepatocarcinogenic, which aligns with experimental findings. nih.gov This approach demonstrates the power of machine learning to integrate complex biological data (toxicogenomics) to predict the toxicological outcomes of chemical exposure. nih.gov

The following table illustrates the predictive performance of the SVM models for selected alkenylbenzenes.

| Compound | Experimental Carcinogenicity | Model Prediction | Concordance |

|---|---|---|---|

| Safrole | Hepatocarcinogenic | Weakly Hepatocarcinogenic | Yes |

| Isosafrole | Hepatocarcinogenic | Weakly Hepatocarcinogenic | Yes |

| Eugenol | Non-hepatocarcinogenic | Non-hepatocarcinogenic | Yes |

| Anethole | Non-hepatocarcinogenic | Non-hepatocarcinogenic | Yes |

Such predictive models are valuable for prioritizing chemicals for further toxicological testing and for regulatory decision-making. nih.gov While no specific models for this compound have been reported, its structural similarity to safrole and isosafrole suggests that it would likely be predicted as a potential hepatocarcinogen by these models.

Database Mining and Structural Analog Analysis

Cheminformatics involves the use of computational methods to analyze large chemical databases. nih.govnih.govmdpi.com Database mining can be used to identify structural analogs of a query compound and to search for "structural alerts" or "toxicophores," which are chemical substructures known to be associated with specific types of toxicity. taylorfrancis.comresearchgate.net

For safrole and its derivatives, including this compound, the key structural features of concern are the methylenedioxy ring and the allyl or propenyl side chain. nih.gov These features are recognized as structural alerts for genotoxicity and carcinogenicity. taylorfrancis.comresearchgate.net The metabolic activation of the allyl/propenyl group to an electrophilic species is a well-established mechanism of toxicity for this class of compounds. nih.gov

Database mining of toxicological databases can identify other compounds containing the safrole-like scaffold and retrieve their associated toxicity data. This information can be used in a read-across approach to infer the potential toxicity of untested compounds like this compound. For example, a search for compounds with a 1,3-benzodioxole (B145889) core and an alkenyl side chain would retrieve data on safrole, isosafrole, myristicin, and other related natural products, many of which have been shown to have some level of toxicity. nih.gov

The following table provides a conceptual example of how database mining could be used to analyze structural analogs of this compound.

| Structural Analog | Key Structural Features | Known Toxicological Endpoint | Relevance to this compound |

|---|---|---|---|

| Safrole | Methylenedioxy, Allyl group | Hepatocarcinogen, Genotoxic | Precursor with shared core structure |

| Isosafrole | Methylenedioxy, Propenyl group | Hepatocarcinogen | Isomer with shared core structure |

| Myristicin | Methoxy, Methylenedioxy, Allyl group | Potential weak carcinogen | Analog with similar side chain and ring system |

| Estragole (B85927) | Methoxy, Allyl group | Hepatocarcinogen | Analog with a similar allyl side chain |

This type of analysis, facilitated by cheminformatics tools, allows for a more comprehensive assessment of the potential hazards of a compound by leveraging existing knowledge on structurally related chemicals.

Forensic and Chemical Profiling Research

Development of Analytical Methods for Detection in Complex Matrices

The detection of 3'-acetoxyisosafrole in complex matrices, such as those encountered in forensic casework, presents significant analytical challenges. These matrices can contain a multitude of interfering substances that can mask the presence of the target analyte. lcms.cz Therefore, the development of robust and sensitive analytical methods is paramount.

Optimized Extraction and Sample Preparation Methodologies

Effective sample preparation is a crucial first step in the analysis of this compound, aiming to isolate the analyte from interfering matrix components and concentrate it to detectable levels. jeolusa.com Various extraction techniques can be employed, with the choice depending on the nature of the sample matrix.

Commonly used methodologies include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. The selection of appropriate solvents is critical for achieving high extraction efficiency. nih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample, after which it is eluted with a suitable solvent. chromatographyonline.com This method can provide cleaner extracts compared to LLE.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for various applications, including the extraction of drugs from complex matrices. chromatographyonline.com It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. lcms.czchromatographyonline.com

The optimization of these methods involves adjusting parameters such as solvent type, pH, and extraction time to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

Trace Analysis and Detection Limits of this compound and its Chemical Signatures

Due to the often low concentrations of this compound in forensic samples, highly sensitive analytical techniques are required for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful tool for this purpose, offering both high separation efficiency and specific identification. nih.govspectroscopyonline.com The coupling of GC with a mass spectrometer allows for the generation of a unique mass spectrum for this compound, which serves as a chemical fingerprint for its identification.

Achieving low detection limits is a key objective in trace analysis. Methodological enhancements to improve sensitivity include:

Large Volume Injection (LVI) in GC: This technique allows for the introduction of a larger amount of the sample extract into the GC system, thereby increasing the analyte concentration and lowering the detection limit.

Selective Ion Monitoring (SIM) in MS: By monitoring only a few characteristic ions of this compound, the signal-to-noise ratio can be significantly improved, leading to enhanced sensitivity.

The determination of detection limits, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ), is a critical aspect of method validation, ensuring that the analytical method is sufficiently sensitive for its intended purpose. clemson.eduacs.org

Chemical Profiling of Illicit Syntheses and Impurities

The chemical profiling of illicitly produced this compound provides valuable intelligence for law enforcement agencies. By identifying and quantifying impurities, by-products, and unreacted starting materials, it is possible to infer the synthetic route used in its production. nih.govbelspo.be This information can help to link different drug seizures to a common manufacturing source and track the activities of clandestine laboratories. belspo.be

Impurity Profiling for Synthetic Route Characterization

Different synthetic pathways for producing this compound will result in a unique profile of impurities. belspo.bedss.go.thacs.org These impurities can be unreacted starting materials, reagents, or side-reaction products specific to the employed chemical process. medwinpublishers.comscribd.com For example, the presence of certain chemicals can indicate the use of a particular precursor or catalyst. bournemouth.ac.uk

The systematic analysis of these impurity profiles allows forensic chemists to establish a "chemical signature" for a given batch of the substance. belspo.be This signature can then be compared with those from other seizures to establish potential links. The creation of comprehensive impurity libraries is a valuable tool in this process. belspo.be

Table 1: Potential Impurities in this compound Synthesis

| Impurity Type | Potential Compounds | Analytical Technique |

| Starting Materials | Isosafrole, Acetic Anhydride (B1165640) | GC-MS |

| By-products | Diacetylisosafrole | GC-MS, LC-MS |

| Reagents | Pyridine (B92270), Sodium Acetate (B1210297) | GC-MS, HPLC |

This table is for illustrative purposes and the actual impurities will vary depending on the specific synthetic route.

Analysis of By-products and Transformation Products

In addition to impurities from the synthesis, by-products and transformation products of this compound can also provide crucial information. By-products are formed alongside the main product during the chemical reaction. belspo.bedss.go.thacs.org Transformation products can be formed through the degradation of this compound over time or due to environmental factors. researchgate.net

The analysis of these compounds can help to determine the age of a sample or the conditions under which it has been stored. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed for the analysis of these, sometimes more polar, compounds. nih.gov

Method Validation and Interlaboratory Studies in Forensic Chemistry

To ensure the reliability and legal admissibility of analytical results, the methods used for the analysis of this compound must be rigorously validated. sanas.co.zanist.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. enfsi.eu This involves evaluating various performance characteristics, including:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.

Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a definite range.

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. sanas.co.za

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with stated confidence. clemson.edu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Key Parameters in Method Validation

| Parameter | Description |

| Specificity | Distinguishes the analyte from other substances. |

| Linearity | Proportional relationship between signal and concentration. |

| Accuracy | Closeness to the true value. |

| Precision | Repeatability and reproducibility of results. sanas.co.za |

| LOD/LOQ | Lowest detectable and quantifiable amounts. |

| Robustness | Resistance to small changes in method parameters. |

Interlaboratory studies, also known as collaborative trials or round-robin tests, are a crucial component of method validation. vivitrolabs.com In these studies, aliquots of the same homogeneous sample are analyzed by multiple laboratories using the same analytical method. The results are then compared to assess the reproducibility of the method, which is a measure of the variability between laboratories. sanas.co.za Successful participation in such studies demonstrates the competence of a laboratory and the reliability of its analytical methods. vivitrolabs.com These studies are essential for establishing standardized methods that can be applied consistently across different forensic laboratories. enfsi.euelsevier.com

Future Research Directions and Research Synthesis

Integration of Advanced Analytical Techniques for Comprehensive Profiling

A foundational step in understanding any chemical entity is the development of robust analytical methods for its characterization and quantification. For 3'-Acetoxyisosafrole, future research should prioritize the integration of sophisticated analytical technologies to create a comprehensive chemical profile. Historically, related compounds have been analyzed using a variety of techniques, but a multi-faceted approach would yield the most complete picture. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is essential. chromatographyonline.com This technique would allow for the precise mass determination of this compound and the identification of trace-level impurities or degradation products, moving beyond simple identification to holistic characterization. researchgate.net Furthermore, advanced MS techniques like tandem mass spectrometry (MS/MS) can elucidate fragmentation patterns, providing structural confirmation and aiding in the identification of unknown metabolites in future biochemical studies. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for unambiguous structure elucidation. Advanced 2D-NMR techniques (such as COSY, HSQC, and HMBC) should be employed to definitively assign all proton and carbon signals for this compound, confirming its connectivity and stereochemistry.

Capillary Gel Electrophoresis (CGE) and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) have proven effective for assessing the purity and detecting variants of complex molecules, such as mRNA impurities. nih.govnih.gov These high-resolution separation techniques could be adapted to develop stability-indicating methods for this compound, capable of separating closely related isomers and byproducts that might form during synthesis or storage. nih.gov

| Analytical Technique | Principle | Projected Application for this compound | Reference for Related Application |

|---|---|---|---|

| LC-HRMS/MS | Separates compounds based on polarity, followed by high-accuracy mass-to-charge ratio measurement and fragmentation analysis. | Accurate mass determination, impurity identification, and quantification; structural elucidation of metabolites. | chromatographyonline.comresearchgate.net |

| 2D-NMR (COSY, HSQC, HMBC) | Measures nuclear spin interactions to map atomic connectivity within a molecule. | Unambiguous confirmation of chemical structure, including proton and carbon assignments and stereochemistry. | scielo.br |

| CGE / IP-RPLC | High-resolution separation based on charge/size ratio or ion-pairing and hydrophobicity. | Purity assessment, separation of isomers (cis/trans), and development of stability-indicating assays. | nih.gov |

| Mass Photometry | Measures the mass of single molecules by quantifying light scattering. | Detection of potential aggregates or degradation products in a sample, providing information on sample integrity. | nih.gov |

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry offers a powerful, resource-efficient means to predict the properties and reactivity of molecules. Future research should focus on developing and refining computational models specifically for this compound.

Physiologically Based Biokinetic (PBBK) models have been successfully developed for structurally related alkenylbenzenes like safrole, estragole (B85927), and methyleugenol to predict their metabolic fate in rats and humans. acs.orgoup.comnih.gov A key research direction would be to adapt these models for this compound. This would involve determining key kinetic parameters in vitro, such as those for its formation and potential subsequent metabolism (e.g., hydrolysis or further oxidation) by cytochrome P450 enzymes and conjugation enzymes. acs.orgacs.org Such a model could predict tissue-specific concentrations and metabolic profiles, guiding further experimental work.